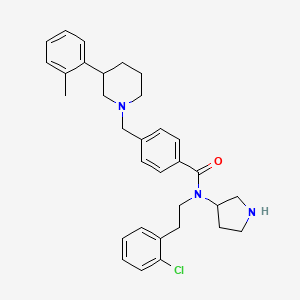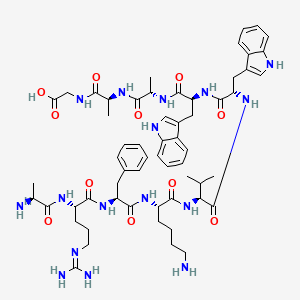
3beta-Hydroxy-20(29)-lupene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3β-Hydroxy-20(29)-lupène est un composé triterpénoïde naturel que l'on trouve dans diverses espèces végétales. Il est connu pour ses diverses activités biologiques, notamment ses propriétés anti-inflammatoires, anticancéreuses et antivirales. La structure moléculaire unique du composé contribue à ses applications thérapeutiques potentielles, ce qui en fait un sujet d'intérêt dans la recherche pharmaceutique et le développement de médicaments.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du 3β-Hydroxy-20(29)-lupène implique généralement l'extraction de triterpénoïdes à partir de sources végétales, suivie de processus de purification. Une méthode courante consiste à utiliser l'éthanol pour l'extraction, suivi de techniques chromatographiques pour isoler le composé .
Méthodes de production industrielle : La production industrielle du 3β-Hydroxy-20(29)-lupène implique souvent une extraction à grande échelle à partir de matières végétales telles que l'écorce de bouleau. Le processus comprend l'extraction par solvant, la purification et la cristallisation pour obtenir des composés de haute pureté .
Analyse Des Réactions Chimiques
Types de réactions : Le 3β-Hydroxy-20(29)-lupène subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier la structure du composé afin d'améliorer son activité biologique.
Réactifs et conditions courantes :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les réactions d'halogénation impliquent souvent des réactifs comme le brome ou le chlore.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent des dérivés présentant des activités biologiques améliorées, telles que des propriétés anticancéreuses ou antivirales accrues .
Applications De Recherche Scientifique
Le 3β-Hydroxy-20(29)-lupène a un large éventail d'applications en recherche scientifique :
Chimie : Utilisé comme précurseur pour la synthèse de divers dérivés triterpénoïdes.
Biologie : Étudié pour son rôle dans la modulation des voies biologiques et des processus cellulaires.
Médecine : Investigé pour son potentiel en tant qu'agent anticancéreux, anti-inflammatoire et antiviral.
Industrie : Utilisé dans le développement de produits pharmaceutiques et cosmétiques en raison de ses propriétés bioactives
5. Mécanisme d'action
Le mécanisme d'action du 3β-Hydroxy-20(29)-lupène implique plusieurs cibles moléculaires et voies :
Induction de l'apoptose : Le composé déclenche l'apoptose dans les cellules cancéreuses en activant les caspases et en induisant la transition de perméabilité mitochondriale.
Inhibition de NF-κB : Il inhibe l'activation de NF-κB, un facteur de transcription impliqué dans l'inflammation et la progression du cancer.
Activité antivirale : Le composé présente des propriétés antivirales en interférant avec les processus de réplication virale
Composés similaires :
- Acide bétulinique
- Acide oléanolique
- Acide ursolique
Comparaison : Le 3β-Hydroxy-20(29)-lupène est unique en raison de sa structure moléculaire spécifique, qui confère des activités biologiques distinctes. Comparé à l'acide bétulinique, il a un mécanisme d'action différent et un éventail d'applications plus large en médecine et dans l'industrie .
Mécanisme D'action
The mechanism of action of 3beta-Hydroxy-20(29)-lupene involves multiple molecular targets and pathways:
Apoptosis Induction: The compound triggers apoptosis in cancer cells by activating caspases and inducing mitochondrial permeability transition.
NF-κB Inhibition: It inhibits the activation of NF-κB, a transcription factor involved in inflammation and cancer progression.
Antiviral Activity: The compound exhibits antiviral properties by interfering with viral replication processes
Comparaison Avec Des Composés Similaires
- Betulinic acid
- Oleanolic acid
- Ursolic acid
Comparison: 3beta-Hydroxy-20(29)-lupene is unique due to its specific molecular structure, which imparts distinct biological activities. Compared to betulinic acid, it has a different mechanism of action and a broader range of applications in medicine and industry .
Propriétés
Formule moléculaire |
C30H50O |
|---|---|
Poids moléculaire |
426.7 g/mol |
Nom IUPAC |
(5aR,7aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol |
InChI |
InChI=1S/C30H50O/c1-19(2)20-11-14-27(5)17-18-29(7)21(25(20)27)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h20-25,31H,1,9-18H2,2-8H3/t20?,21?,22-,23?,24?,25+,27?,28?,29+,30?/m0/s1 |
Clé InChI |
MQYXUWHLBZFQQO-HQBMYVNCSA-N |
SMILES isomérique |
CC(=C)C1CCC2([C@H]1C3CCC4C5(CCC(C([C@@H]5CCC4([C@@]3(CC2)C)C)(C)C)O)C)C |
SMILES canonique |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(3aR,6aR)-5-[(2R)-1-[1,3-bis(phenylmethoxy)propan-2-ylamino]-4-methyl-1-oxopentan-2-yl]-6-oxo-3,3a,4,6a-tetrahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-amino-4-oxobutanoic acid](/img/structure/B10770667.png)
![2-[2-(4-Methylphenyl)ethylsulfanyl]-3-[4-[2-(4-methylsulfonyloxyphenoxy)ethyl]phenyl]propanoic acid](/img/structure/B10770671.png)
![Tert-butyl 2-[[4-amino-3-[2-(4-hydroxyphenyl)ethyl]benzoyl]amino]-4-phenylbutanoate](/img/structure/B10770673.png)
![1'-[[6-[(Z)-C-(3,4-difluorophenyl)-N-ethoxycarbonimidoyl]pyridin-3-yl]methyl]-5-methylspiro[3H-furo[3,4-c]pyridine-1,4'-piperidine]-6-one](/img/structure/B10770677.png)
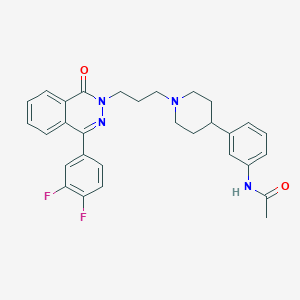
![3-[[4-(5-Hydroxy-2-methylanilino)pyrimidin-2-yl]amino]benzenesulfonamide](/img/structure/B10770683.png)
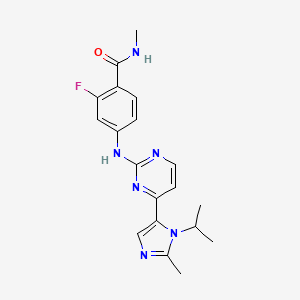
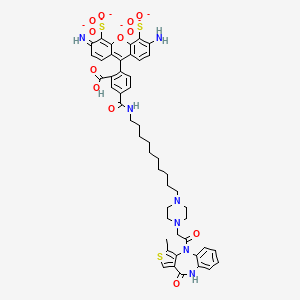
![N-[6-oxo-6-[(3S,4S)-3-[(4-phenoxyphenyl)sulfonylamino]-4-sulfanylpyrrolidin-1-yl]hexyl]acetamide](/img/structure/B10770711.png)
![(2S)-2-[[(2S)-2-[[hydroxy-[(1R)-1-(2-methylpropanoyloxymethoxycarbonylamino)ethyl]phosphoryl]methyl]-3-(4-phenylphenyl)propanoyl]amino]propanoic acid](/img/structure/B10770719.png)

![(5Z)-5-[[4-hydroxy-3-(trifluoromethyl)phenyl]methylidene]-3-[4,4,4-trifluoro-2-methyl-2-(2,2,2-trifluoroethyl)butyl]-1,3-thiazolidine-2,4-dione](/img/structure/B10770731.png)
